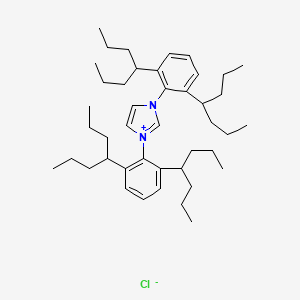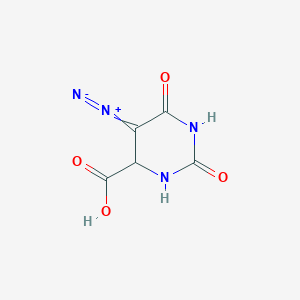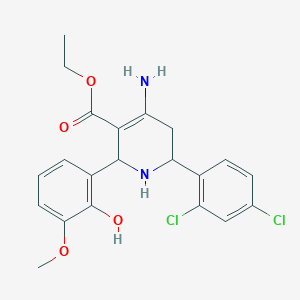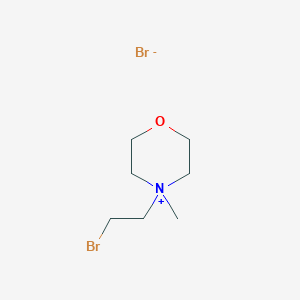![molecular formula C13H11Cl2N B14013754 (2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine is a chemical compound with the molecular formula C13H11Cl2N It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2’ and 4’ positions, and a methanamine group is attached to the 4-YL position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The biphenyl compound is chlorinated at the 2’ and 4’ positions using chlorine gas or other chlorinating agents.
Amination: Finally, the methanamine group is introduced at the 4-YL position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
(2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives.
科学的研究の応用
(2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro[1,1’-biphenyl]-3-methanamine
- 2,2’-Dichloro[1,1’-biphenyl]
- 2,4’-Dichlorobiphenyl
Uniqueness
(2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C13H11Cl2N |
|---|---|
分子量 |
252.14 g/mol |
IUPAC名 |
[4-(2,4-dichlorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11Cl2N/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2 |
InChIキー |
PDELIGZUJXJJJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



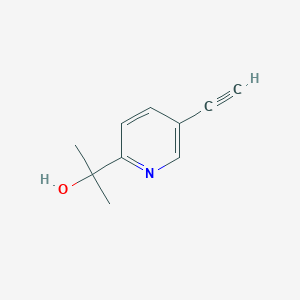
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)



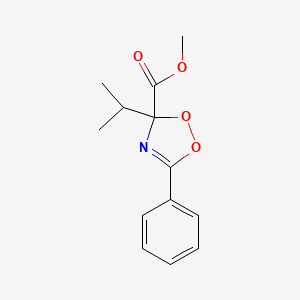
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
